![molecular formula C9H11NO2 B1368121 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 93735-22-9](/img/structure/B1368121.png)
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
Overview
Description
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazin-7-yl methyl ether .
Molecular Structure Analysis
The InChI code for 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine is 1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3 . The canonical SMILES structure is COC1=CC2=C(C=C1)NCCO2 .Physical And Chemical Properties Analysis
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine has a topological polar surface area of 30.5 Ų and a complexity of 152 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is also characterized by one rotatable bond .Scientific Research Applications
Pharmacology: Potential CNS Activity
The molecular structure of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine suggests potential activity in the central nervous system (CNS). Its ability to cross the blood-brain barrier (BBB) could make it a candidate for the development of neuroactive drugs .
Medicinal Chemistry: Drug Design
This compound’s physicochemical properties, such as moderate lipophilicity and the presence of a methoxy ether group, make it a valuable scaffold in medicinal chemistry for the rational design of new therapeutic agents .
Organic Synthesis: Building Block
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules, including potential drug candidates .
Enzyme Inhibition: CYP1A2 Inhibitor
It has been identified as a CYP1A2 inhibitor, which implies that it can modulate the metabolism of drugs metabolized by this liver enzyme, affecting their pharmacokinetics .
Material Science: Polymer Precursor
Due to its stable oxazine ring, this compound could be explored as a precursor for polymers with potential applications in material science .
Agricultural Chemistry: Pest Management
Analogues of benzoxazines have been studied for their potential use in pest management. This compound could serve as a lead structure for developing new agrochemicals .
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine . .
Safety and Hazards
The safety information available indicates that 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPHWZPKRWHBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601075 | |
Record name | 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
CAS RN |
93735-22-9 | |
Record name | 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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